A Comprehensive Technical Guide to 5-Formyl-2-Furoate and Its Derivatives: Chemical Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 5-Formyl-2-Furoate and Its Derivatives: Chemical Properties, Synthesis, and Applications
Executive Summary
As the chemical industry pivots toward sustainable, bio-based platform chemicals, furanic compounds have emerged as critical building blocks for both polymer chemistry and pharmaceutical development. 5-Formyl-2-furoate (and its conjugate acid, 5-formyl-2-furoic acid , or FFA ) represents a pivotal metabolic and synthetic node. It is the penultimate intermediate in the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA)[1].
From the perspective of an Application Scientist, mastering the chemical behavior of FFA is non-negotiable. Incomplete conversion of FFA during FDCA synthesis leads to polymer chain termination in polyethylene furanoate (PEF) production. This whitepaper dissects the physicochemical properties of FFA and its esters, elucidates the mechanistic causality behind its synthesis routes, and provides self-validating experimental workflows for researchers and drug development professionals.
Chemical and Physical Properties
Understanding the distinct physical properties of 5-formyl-2-furoic acid and its esterified counterpart (methyl 5-formyl-2-furoate) is essential for downstream purification and analytical tracking. FFA is a highly functionalized molecule, possessing both a reactive aldehyde group and a carboxylic acid group on a furan ring, making it a versatile but sensitive intermediate[2][3].
Quantitative Data Summary
| Property | 5-Formyl-2-furoic Acid (FFA) | Methyl 5-formyl-2-furoate |
| IUPAC Name | 5-formylfuran-2-carboxylic acid | Methyl 5-formylfuran-2-carboxylate |
| CAS Registry Number | 13529-17-4 | 5904-71-2 |
| Molecular Formula | C₆H₄O₄ | C₇H₆O₄ |
| Molecular Weight | 140.09 g/mol | 154.12 g/mol |
| Physical State (at 20 °C) | Tan to yellow solid | Red-brown oil (crystallizes at RT) |
| Melting Point | 209 °C | N/A (Low melting solid/oil) |
| Boiling Point | ~356.9 °C (Predicted) | N/A |
| Density | ~1.45 g/cm³ | N/A |
| pKa | 2.57 ± 0.10 | N/A (Esterified) |
| Storage Conditions | < 15 °C, inert gas, dark | Room temperature, sealed |
Data synthesized from PubChem[4], Coreychem[2], and LookChem[5].
Mechanistic Pathways and Causality
The synthesis of FFA and its subsequent conversion to FDCA can be achieved through two primary mechanistic philosophies: the traditional HMF Oxidation Route and the alternative Uronic Acid Isomerization Route .
The HMF Oxidation Bottleneck
The traditional pathway involves the dehydration of fructose to HMF, followed by sequential oxidation[1]. The oxidation of HMF proceeds through 2,5-diformylfuran (DFF) to FFA, and finally to FDCA. The Causality of the Bottleneck: The aldehyde group of FFA is significantly less reactive to oxidation than the hydroxymethyl group of HMF. Consequently, FFA often accumulates as a stubborn, rate-limiting intermediate. If not fully oxidized, residual FFA acts as a mono-functional chain terminator during the polycondensation of FDCA, severely degrading the mechanical properties of the resulting polymer.
The Uronic Acid Bypass
To circumvent the intrinsic instability of HMF and the formation of insoluble humins and levulinic acid, a novel route utilizes uronic acids (abundantly found in agricultural waste like sugar beet pulp)[6]. The Causality of the Bypass: In an alkaline medium, uronic acids undergo a Lobry de Bruyn–van Ekenstein transformation to ketoaldonic acids. Subsequent cyclodehydration in the presence of methanol and methanesulfonic acid (MSA) directly yields methyl 5-formyl-2-furoate. This completely bypasses the unstable HMF intermediate, preventing the co-production of levulinic acid and ensuring a higher carbon economy[6].
Biocatalytic Pathways
In bioremediation and green chemistry, specific enzymes like Baeyer-Villiger monooxygenases (BVMOs) and the HmfF enzyme (a prenylated flavin-dependent decarboxylase) are utilized to convert furanic aldehydes[7][8]. BVMOs can selectively oxidize the formyl group, providing a highly specific, low-temperature route to furanic acids without the harsh conditions of chemical catalysis[8].
Reaction Pathway Visualization
The following diagram maps the logical flow of the two primary synthesis routes discussed above.
Reaction pathways for FDCA synthesis from HMF and Uronic Acids via FFA intermediates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process analytical controls are embedded directly into the workflow, ensuring that causality (e.g., the disappearance of the FFA intermediate) is proven before proceeding to the next step.
Protocol A: Chemical-Catalytic Oxidation of HMF to FDCA via FFA
Objective: Drive the oxidation of HMF to FDCA while ensuring the complete consumption of the FFA intermediate.
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Substrate Preparation: Dissolve HMF in a buffered aqueous solution to establish a conducive environment for geminal diol formation, which accelerates aldehyde oxidation.
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Catalyst Integration: Add a Palladium on Carbon (Pd/C) catalyst and potassium carbonate (K₂CO₃) (approx. 1.66 mmol per standard batch) to the reaction mixture[1].
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Reaction Execution: Bubble oxygen gas (O₂) through the solution at a continuous flow rate of 20 mL/min. Heat the mixture to 140 °C for 30 hours under constant stirring[1].
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Self-Validating Analytical Check (Critical): At hours 10, 20, and 30, withdraw a 2 mL aliquot. Filter through a 30 kDa cutoff ultrafiltration membrane to remove the catalyst. Analyze via HPLC using a Zorbax Eclipse XDB-C8 column at 254 nm[8].
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Validation Logic: The protocol is only considered complete when the chromatogram shows the absolute disappearance of the peak corresponding to FFA (retention time pre-calibrated with an FFA standard). If the FFA peak area is >1% relative to FDCA, extend the reaction time.
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Product Isolation: Acidify the mixture to precipitate the highly insoluble FDCA. Filter, wash with cold deionized water, and dry under vacuum.
Protocol B: Synthesis of Methyl 5-formyl-2-furoate from Uronic Acids
Objective: Synthesize the FFA-ester directly from biomass without generating levulinic acid.
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Isomerization: Dissolve 12 mmol of uronic acid substrate in an alkaline medium to induce the Lobry de Bruyn–van Ekenstein transformation, yielding ketoaldonic acids[6].
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Cyclodehydration: Transfer the intermediate to 100 mL of methanol. Add methanesulfonic acid (MSA) (12 equivalents) and heat the mixture to reflux[6].
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Self-Validating Analytical Check: Monitor the reaction via GC-MS.
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Validation Logic: The absence of a mass peak at m/z 116 (levulinic acid) validates that the reaction has successfully bypassed the HMF degradation pathway. The presence of the m/z 154 molecular ion peak confirms the formation of methyl 5-formyl-2-furoate[4].
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Isolation: Cool the mixture to room temperature. The product will separate as a red-brown oil that crystallizes upon standing. Purify via silica gel chromatography to achieve >99% purity[6].
Applications in Drug Development and Polymer Chemistry
Polymer Chemistry: The primary industrial pull for FFA and its derivatives is their role in the synthesis of furanic-aliphatic polyesters. FDCA is polymerized with aliphatic diols (e.g., ethylene glycol) to form PEF, a polymer with superior gas barrier properties compared to PET. As an Application Scientist, I must stress that the purity of the FDCA monomer is paramount; trace amounts of FFA act as chain terminators. Monitoring FFA levels is a critical quality attribute (CQA) in polymer scale-up.
Drug Development & Biocatalysis: In pharmaceutical chemistry, the furan ring is a privileged scaffold. 5-Formyl-2-furoic acid serves as a versatile building block for synthesizing complex furan-based pharmacophores via Diels-Alder reactions, where furoic acid derivatives act as atypical dienes[3]. Furthermore, the discovery of the HmfF enzyme—a reversible (de)carboxylase that converts FDCA to furoic acid—opens new avenues for the biocatalytic synthesis of targeted furan derivatives under mild, environmentally benign conditions[7].
References
- National Institutes of Health (NIH)
- Synthesis of FDCA-esters without concomitant levulinic acid formation, starting from non-food feedstocks ResearchGate URL
- A Comparative Guide to 2,5-Furandicarboxylic Acid (FDCA)
- Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA)
- Conversion of Furans by Baeyer-Villiger Monooxygenases MDPI URL
- 5-Formyl-2-furanacarboxylic acid CAS-no-13529-17-4 Coreychem URL
- Cas 13529-17-4, 5-FORMYL-2-FURANCARBOXYLIC ACID LookChem URL
- Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions RSC Publishing URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Formyl-2-furanacarboxylic acid CAS-no-13529-17-4 - Career Henan Chemical Co. [coreychem.com]
- 3. rsc.org [rsc.org]
- 4. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
